Arachidonoyl CoA lithium salt
Description
Fundamental Role of Acyl Coenzyme A Esters in Cellular Lipid Metabolism and Energy Homeostasis
Acyl Coenzyme A (acyl-CoA) esters are indispensable intermediates at the crossroads of cellular metabolism. nih.govresearchgate.net They are formed when a fatty acid is "activated" by forming a high-energy thioester bond with Coenzyme A, a reaction catalyzed by acyl-CoA synthetase enzymes. creative-proteomics.comfrontiersin.org This activation is a prerequisite for most of their biological functions. sci-hub.se
These molecules are central to both the breakdown (catabolism) and synthesis (anabolism) of lipids. nih.govresearchgate.net In catabolic pathways, acyl-CoAs are the primary substrates for β-oxidation within the mitochondria, a process that systematically shortens the fatty acid chain to generate acetyl-CoA, NADH, and FADH2, which are subsequently used to produce large quantities of ATP. creative-proteomics.comtaylorandfrancis.com This positions acyl-CoAs as critical players in maintaining energy homeostasis, especially during periods of fasting or exercise. taylorandfrancis.comnih.gov
Conversely, in anabolic processes, acyl-CoA esters serve as the acyl donors for the synthesis of a vast array of complex lipids. creative-proteomics.comcreative-proteomics.com These include structural lipids like phospholipids (B1166683), which form the bilayer of all cellular membranes, and storage lipids such as triglycerides. creative-proteomics.comtaylorandfrancis.com Beyond these core metabolic functions, acyl-CoA esters also act as potent signaling molecules that can allosterically regulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase and AMP-activated protein kinase (AMPK), and influence gene expression. nih.govportlandpress.comahajournals.org The balance of acyl-CoA levels is tightly regulated, in part by acyl-CoA thioesterases which can hydrolyze them back to free fatty acids, thereby controlling their availability for various cellular processes. ontosight.ai
Distinctive Significance of Arachidonoyl Coenzyme A within Polyunsaturated Fatty Acid Biochemistry
Arachidonoyl-CoA, the thioester of arachidonic acid (a 20-carbon polyunsaturated fatty acid with four double bonds), holds a unique and critical position in cellular biochemistry. vulcanchem.com Its synthesis is catalyzed by a family of long-chain acyl-CoA synthetases (ACSLs), with a particular isoform, ACSL4, showing a distinct preference for activating arachidonic acid and other polyunsaturated fatty acids. sci-hub.senih.govmednexus.org This specificity underscores the specialized roles of arachidonoyl-CoA.
A primary role of arachidonoyl-CoA is in the meticulous management of arachidonic acid pools within the cell. vulcanchem.com It serves as the immediate donor for the esterification of arachidonic acid into the sn-2 position of membrane phospholipids. csic.esbalsinde.org This process, often called the Lands cycle or remodeling pathway, is crucial for maintaining the specific fatty acid composition of cellular membranes and serves as the main storage reservoir for arachidonic acid. pnas.orgcapes.gov.br Enzymes with a high specificity for arachidonoyl-CoA, such as lysophosphatidylinositol acyltransferase (MBOAT7) and certain lysophosphatidylcholine (B164491) acyltransferases (LPCATs), facilitate this precise incorporation. nih.govpnas.orgoup.com
Furthermore, the formation of arachidonoyl-CoA is a key regulatory step in the synthesis of eicosanoids—a large family of potent signaling molecules including prostaglandins (B1171923), thromboxanes, and leukotrienes that are deeply involved in inflammation and other physiological processes. vulcanchem.comcymitquimica.com By converting free arachidonic acid to its CoA ester, the cell controls the amount of substrate available for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that initiate eicosanoid production. vulcanchem.comebi.ac.uk Recent research has also implicated the ACSL4-catalyzed synthesis of arachidonoyl-CoA as an essential step in ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. mednexus.orgnih.gov
Table 1: Key Enzymes in Arachidonoyl-CoA Metabolism
| Enzyme Name | Abbreviation | Function | Significance in Arachidonic Acid (AA) Metabolism |
| Long-Chain Acyl-CoA Synthetase 4 | ACSL4 | Catalyzes the formation of acyl-CoA from a long-chain fatty acid and CoA. nih.gov | Exhibits high substrate preference for AA, channeling it into metabolic pathways. sci-hub.senih.gov Essential for ferroptosis and balances eicosanoid synthesis. mednexus.orgnih.gov |
| Lysophosphatidylcholine Acyltransferase 3 | LPCAT3 (MBOAT5) | Transfers an acyl group from acyl-CoA to lysophosphatidylcholine. csic.esnih.gov | Shows preference for arachidonoyl-CoA, playing a key role in incorporating AA into phosphatidylcholine in cell membranes. nih.govpnas.org |
| Lysophosphatidylinositol Acyltransferase 1 | LPIAT1 (MBOAT7) | Transfers an acyl group from acyl-CoA to lysophosphatidylinositol. nih.gov | Demonstrates remarkable specificity for arachidonoyl-CoA, crucial for remodeling phosphatidylinositol lipids. nih.govresearchgate.net |
| Acyl-CoA Thioesterase | ACOT | Hydrolyzes acyl-CoA into a free fatty acid and Coenzyme A. ontosight.ai | Can release free arachidonic acid from arachidonoyl-CoA, potentially providing substrate for eicosanoid synthesis. nih.govresearchgate.net |
Application of Arachidonoyl Coenzyme A Lithium Salt as a Specialized Reagent in Research Methodologies
In biochemical research, the direct use of arachidonic acid can be complicated by its transport across cell membranes and the requirement for enzymatic activation. Arachidonoyl CoA lithium salt provides a solution to these challenges, serving as a valuable reagent. myskinrecipes.comscbt.com The lithium salt form enhances the compound's stability and solubility in the aqueous buffers used in laboratory experiments. cymitquimica.comscbt.com
A primary application of this compound is as a direct substrate for a variety of enzymes. myskinrecipes.comlookchem.com This allows researchers to study the kinetics, specificity, and regulation of acyltransferases like LPCATs and other enzymes involved in lipid modification without the confounding variable of the initial CoA synthetase activation step. myskinrecipes.comsmolecule.com For example, it has been used to characterize the activity of enzymes that incorporate arachidonic acid into phospholipids. pnas.org
Furthermore, because the molecule is charged, it is considered membrane-impermeant. lookchem.comsmolecule.com This characteristic is highly advantageous for in vitro studies using cell lysates or isolated organelles, as it allows researchers to investigate metabolic pathways without interference from cellular uptake mechanisms. lookchem.comsmolecule.com Its use is critical for dissecting the complex pathways of lipid metabolism, particularly the arachidonic acid cascade, which is central to understanding inflammation and other signaling events. myskinrecipes.comsmolecule.com By providing a direct source of activated arachidonate (B1239269), the lithium salt helps elucidate the mechanisms of lipid-related diseases and identify potential therapeutic targets. myskinrecipes.com
Table 2: Chemical Properties and Research Applications of this compound
| Property | Value / Description |
| Systematic Name | cis,cis,cis,cis-5,8,11,14-Eicosatetraenoyl coenzyme A lithium salt scbt.com |
| CAS Number | 188174-63-2 cymitquimica.commyskinrecipes.com |
| Molecular Formula | C₄₁H₆₆N₇O₁₇P₃S (for CoA conjugate); C₄₁H₆₅LiN₇O₁₇P₃S (for lithium salt) cymitquimica.commyskinrecipes.com |
| Molecular Weight | ~1060 g/mol scbt.com |
| Key Research Applications | - Substrate for enzymatic assays (e.g., acyltransferases, hydrolases). myskinrecipes.comsmolecule.com - Tool for studying eicosanoid biosynthesis and inflammatory pathways. myskinrecipes.comsmolecule.com - Membrane-impermeant analog for in vitro studies of lipid metabolism. lookchem.comsmolecule.com - Investigation of lipid-related disease mechanisms. myskinrecipes.com |
Structure
2D Structure
Properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKRDANWCBXHE-PPXCCCNFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65LiN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Arachidonoyl Coenzyme a in Intracellular Lipid Metabolic Pathways
Mechanisms of Biosynthesis and Activation of Arachidonoyl Coenzyme A
The conversion of free fatty acids into their acyl-CoA thioesters is the requisite first step for their subsequent metabolic utilization. sci-hub.senih.gov This activation process, which for arachidonic acid yields arachidonoyl-CoA, is essential for its incorporation into cellular lipids and for its role as a precursor in various biosynthetic pathways. csic.es
The activation of long-chain fatty acids, including arachidonic acid, is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). sci-hub.senih.gov These enzymes facilitate the ATP-dependent formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of coenzyme A. nih.gov In mammals, five distinct ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) have been identified, each with unique tissue distribution, subcellular localization, and substrate preferences, suggesting they fulfill specific biological roles. sci-hub.sewjgnet.comjst.go.jp The action of ACSLs is a crucial control point in fatty acid metabolism, directing fatty acids towards specific metabolic fates such as incorporation into complex lipids or β-oxidation. mdpi.com
Among the ACSL isoforms, ACSL4 is distinguished by its strong substrate preference for arachidonic acid (AA). nih.govjst.go.jpjst.go.jpnih.gov The catalytic efficiency of ACSL4 for arachidonic acid can be five to six times higher than for other fatty acids like linoleic acid. wjgnet.com This high affinity suggests ACSL4 plays a pivotal role in regulating the intracellular levels of free arachidonic acid and channeling it into specific metabolic pathways. sci-hub.sejst.go.jp Overexpression of ACSL4 has been shown to increase the synthesis of arachidonoyl-CoA, leading to reduced cellular levels of unesterified arachidonic acid. jst.go.jp
ACSL4 exists in different splice variants, with ACSL4v1 being the most abundant transcript and ACSL4v2 being more restricted, notably to the brain. jst.go.jp Studies on recombinant human ACSL4 variants have shown that both prefer highly unsaturated fatty acids (HUFAs) as substrates, including not only arachidonic acid but also eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and adrenic acid. jst.go.jpjst.go.jp While the variants exhibit similar affinities for these HUFAs, their reaction rates can differ, confirming the importance of ACSL4 isoforms in the metabolism of membrane phospholipids (B1166683) containing these crucial fatty acids. jst.go.jpjst.go.jp Other ACSL isoforms also show distinct preferences; for example, ACSL1 is involved in activating a range of fatty acids for triglyceride synthesis, while ACSL6 also shows specificity for polyunsaturated fatty acids. wjgnet.commdpi.com
| ACSL Isoform | Primary Substrate Preference(s) | Key Research Finding | Reference |
|---|---|---|---|
| ACSL1 | Broad specificity, involved in triglyceride synthesis | Activates fatty acids to promote the synthesis of diglycerides and triglycerides. | mdpi.com |
| ACSL4 | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) | Exhibits 5-6 times higher catalytic activity for AA compared to linoleic acid. Crucial for channeling AA into phospholipids. | sci-hub.sewjgnet.comjst.go.jp |
| ACSL4v1 & ACSL4v2 | Highly Unsaturated Fatty Acids (HUFAs), including AA, EPA, DHA | Both variants have similar affinities but can have different reaction rates for various HUFAs. | jst.go.jpjst.go.jp |
| ACSL5 | Exogenous long-chain fatty acids | Plays a key role in the absorption of dietary fatty acids in the small intestine. | wjgnet.com |
| ACSL6 | Polyunsaturated fatty acids (e.g., AA, EPA) | Mainly expressed in neural cells and the brain. | wjgnet.com |
The synthesis of arachidonoyl-CoA is compartmentalized within the cell, a feature determined by the subcellular localization of the ACSL isoforms. wjgnet.com This spatial distribution is critical for channeling arachidonoyl-CoA towards specific metabolic pathways in different organelles. For instance, ACSL1 is notably expressed in the inner membrane of the liver and in adipose tissues. mdpi.com ACSL4, the primary enzyme for arachidonic acid activation, shows a complex distribution. One splice variant, ACSL4_v1, is found at the inner side of the plasma membrane and in the cytosol. nih.gov In contrast, the ACSL4_v2 variant, which has an additional N-terminal hydrophobic region, is localized to the endoplasmic reticulum (ER) and on the surface of lipid droplets. nih.gov The ER is a major site for the synthesis of phospholipids. frontiersin.org The differential localization of these ACSL4 isoenzymes allows for the generation of arachidonoyl-CoA in specific subcellular pools, which can then be used for distinct purposes, such as the synthesis of phosphatidylinositol, a key signaling phospholipid. nih.gov
| ACSL Isoform/Variant | Subcellular Localization | Associated Function | Reference |
|---|---|---|---|
| ACSL1 | Adipose tissue, Liver inner membrane | Lipid metabolism, triglyceride synthesis | mdpi.com |
| ACSL3 | Brain, Testis | Fatty acid metabolism | wjgnet.com |
| ACSL4_v1 | Plasma membrane (inner side), Cytosol | Metabolic trapping of fatty acids, channeling towards phosphatidylinositol | nih.gov |
| ACSL4_v2 | Endoplasmic Reticulum (ER), Lipid droplets | Provides compartment-specific precursors for phospholipid synthesis | nih.gov |
| ACSL6 | Neural cells, Brain | PUFA metabolism in neural tissue | wjgnet.com |
The conversion of free arachidonic acid into its coenzyme A ester, arachidonoyl-CoA, is the fundamental activation step required for most of its biological functions. sci-hub.senih.gov This reaction, catalyzed by ACSLs, involves the formation of an acyl-adenylate intermediate from the fatty acid and ATP, followed by the transfer of the acyl group to coenzyme A, releasing AMP and pyrophosphate. This process renders the otherwise relatively inert fatty acid metabolically active, priming it for incorporation into the cellular lipidome. nih.gov The formation of arachidonoyl-CoA is a critical juncture that commits arachidonic acid to anabolic pathways, such as esterification into phospholipids and triglycerides, thereby influencing membrane composition and energy storage. sci-hub.semdpi.com
Enzymatic Catalysis by Long-Chain Acyl-CoA Synthetases (ACSLs)
Integration of Arachidonoyl Coenzyme A into Complex Lipid Biosynthesis
Once synthesized, arachidonoyl-CoA is readily integrated into complex lipids, most notably glycerophospholipids. This integration is not random; it is a highly regulated process that contributes to the specific fatty acid composition of cellular membranes, which is crucial for their function.
Arachidonoyl-CoA is a key substrate in the "Lands' cycle," a major pathway for phospholipid remodeling. csic.eselifesciences.org This cycle involves the deacylation of a pre-existing phospholipid by a phospholipase A2 (PLA2) to produce a lysophospholipid, followed by the reacylation of this lysophospholipid with an acyl-CoA. csic.es Acyl-CoA:lysophospholipid acyltransferases (LPLATs) are the enzymes that catalyze this reacylation step. nih.gov
Specifically, arachidonoyl-CoA serves as the donor for the transfer of the arachidonoyl moiety to the free sn-2 position of a lysophospholipid. nih.gov Enzymes such as lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) show selectivity for arachidonoyl-CoA, efficiently incorporating it into phospholipids like phosphatidylcholine (PC). elifesciences.org This process is vital for enriching cellular membranes with arachidonic acid. elifesciences.orgoup.com The newly remodeled arachidonic acid-containing phospholipid can then serve as a reservoir for the subsequent release of arachidonic acid for eicosanoid synthesis or participate in further remodeling. oup.com
Furthermore, CoA-dependent transacylase reactions can redistribute arachidonic acid between different phospholipid classes without the intermediate formation of free fatty acid. nih.govnih.govnih.gov This process, which can be catalyzed by the reverse action of LPLATs, allows for the direct transfer of arachidonoyl moieties from a donor phospholipid (like PC) to an acceptor lysophospholipid (like lysophosphatidylethanolamine), using CoA as a cofactor. nih.govnih.govmdpi.com These remodeling and acyltransferase reactions ensure the precise placement and enrichment of arachidonic acid within specific phospholipid pools, which is fundamental to membrane biology and cell signaling. nih.govbalsinde.org
Contribution to Triacylglycerol Synthesis
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. pnas.org The synthesis of TAG involves the sequential acylation of a glycerol-3-phosphate backbone. Arachidonoyl-CoA can be incorporated into this pathway, contributing to the formation of TAGs rich in arachidonic acid.
The initial step of de novo glycerolipid synthesis is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which acylates glycerol-3-phosphate. nih.gov Studies have shown that specific isoforms of GPAT are linked to the incorporation of arachidonoyl-CoA. For instance, the overexpression of mitochondrial GPAT2 in CHO-K1 cells led to a twofold increase in TAG content, with arachidonoyl-CoA being a preferred substrate. nih.gov This suggests a specialized role for GPAT2 in directing arachidonic acid towards TAG synthesis in certain cells, such as spermatogenic germ cells, where GPAT2 expression is linked to arachidonoyl-CoA incorporation into TAG. nih.gov
The final and committed step in TAG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT), which adds a fatty acyl-CoA to a diacylglycerol molecule. pnas.orgahajournals.org DGAT enzymes utilize a range of fatty acyl-CoAs as substrates. pnas.org While two major isoforms, DGAT1 and DGAT2, can both synthesize TAG, they appear to have distinct preferences and roles. ahajournals.orgnih.gov DGAT2, in particular, is thought to synthesize the TAG destined for storage in cytosolic lipid droplets and for secretion in very-low-density lipoproteins (VLDL). nih.govwjgnet.com The availability of arachidonoyl-CoA for these enzymes allows for its inclusion in the TAG molecules being synthesized.
| Enzyme | Function | Substrate Preference/Role with Arachidonoyl-CoA | Cellular Location |
|---|---|---|---|
| Glycerol-3-phosphate acyltransferase 2 (GPAT2) | Catalyzes the initial step in de novo glycerolipid synthesis. | Shows specificity for arachidonoyl-CoA, leading to its incorporation into TAG. nih.gov | Mitochondria nih.gov |
| Acyl-CoA:diacylglycerol acyltransferase (DGAT) | Catalyzes the final, committed step in TAG synthesis. pnas.org | Uses various fatty acyl-CoAs, including arachidonoyl-CoA, to form TAG. pnas.org DGAT2 is particularly linked to TAG for storage and VLDL assembly. nih.gov | Endoplasmic Reticulum pnas.org |
Catabolic Pathways and Hydrolysis of Arachidonoyl Coenzyme A
In addition to its role in building larger lipids, arachidonoyl-CoA can be broken down to generate energy through β-oxidation or hydrolyzed to release free arachidonic acid, which can then participate in signaling pathways.
β-Oxidation Pathways Involving Arachidonoyl Coenzyme A
β-oxidation is the catabolic process where fatty acyl-CoA molecules are broken down in the mitochondria and peroxisomes to produce acetyl-CoA, FADH₂, and NADH for energy generation. wikipedia.orgwikipedia.org The process consists of a four-step cycle that shortens the fatty acid chain by two carbons in each round. wikipedia.orgabcam.com
The four core steps of β-oxidation are:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond, producing FADH₂. abcam.comaocs.org
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. abcam.comaocs.org
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH. abcam.comaocs.org
Thiolysis: A ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA. wikipedia.orgabcam.com
This cycle repeats until the fatty acid is completely converted to acetyl-CoA units. wikipedia.org While the process is straightforward for saturated fatty acids, the oxidation of polyunsaturated fatty acids like arachidonic acid requires additional auxiliary enzymes to handle the cis double bonds that are not recognized by the standard enzymes of the pathway. Peroxisomes are also involved in the β-oxidation of very long-chain and branched-chain fatty acids. tudublin.ienih.gov In peroxisomes, the first step is catalyzed by an acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide. nih.gov
Regulation by Acyl-CoA Thioesterases (e.g., Acot7)
The intracellular levels of arachidonoyl-CoA and other acyl-CoAs are tightly regulated by a family of enzymes called Acyl-CoA thioesterases (ACOTs). pnas.orgnih.gov These enzymes catalyze the hydrolysis of fatty acyl-CoAs into a free fatty acid and coenzyme A (CoA). pnas.orgmdpi.com This action serves as a metabolic "rheostat," controlling the availability of activated fatty acids for various metabolic pathways and cellular processes. nih.govbiorxiv.org
Acyl-CoA thioesterase 7 (ACOT7), also known as brain acyl-CoA hydrolase (BACH), is a cytosolic enzyme that is highly expressed in the brain and in macrophages. pnas.orgnih.gov Research has demonstrated that ACOT7 has a high specificity and activity toward long-chain unsaturated acyl-CoAs, particularly arachidonoyl-CoA. pnas.orgnih.govmerckmillipore.comrcsb.org
The hydrolysis of arachidonoyl-CoA by ACOT7 is a key regulatory point in lipid signaling. mdpi.comnih.gov By cleaving arachidonoyl-CoA, ACOT7 increases the intracellular pool of free arachidonic acid. mdpi.comnih.gov This free arachidonic acid is the precursor for the synthesis of eicosanoids, a class of potent signaling molecules including prostaglandins (B1171923) and leukotrienes, which are central mediators of inflammation. pnas.orgmetwarebio.com In macrophages, ACOT7 expression is upregulated by inflammatory stimuli like lipopolysaccharide (LPS), and its activity directly impacts the production of prostaglandins D2 and E2. pnas.orgmerckmillipore.com This positions ACOT7 as a crucial link between fatty acid metabolism and inflammatory responses. pnas.orgmaayanlab.cloud
| Finding | Cell/Tissue Model | Implication | Reference |
|---|---|---|---|
| Acot7 exhibits the highest substrate specificity for arachidonoyl-CoA among tested acyl-CoAs. | Recombinant mouse Acot7 | Suggests a primary physiological role in regulating arachidonic acid metabolism. | pnas.org |
| Acot7 is highly expressed in macrophages and is upregulated by lipopolysaccharide (LPS). | Mouse macrophages | Links Acot7 activity to inflammatory signaling pathways. | pnas.org |
| Overexpression of Acot7 in a macrophage cell line altered the production of prostaglandins D2 and E2. | Macrophage cell line (RAW264.7) | Demonstrates a direct functional role in modulating eicosanoid synthesis. | pnas.orgmerckmillipore.com |
| Acot7 hydrolyzes arachidonoyl-CoA to release free arachidonic acid and coenzyme A. | General biochemical studies | Regulates the balance between activated (acyl-CoA) and free fatty acid pools. | mdpi.comnih.gov |
Enzymatic Interactions and Substrate Specificity Governing Arachidonoyl Coenzyme a Dynamics
Arachidonoyl Coenzyme A as a Substrate for Acyltransferase Enzymes
Acyltransferase enzymes catalyze the transfer of the arachidonoyl group from arachidonoyl CoA to acceptor molecules, playing a crucial role in phospholipid remodeling and the synthesis of bioactive lipids. The substrate specificity of these enzymes is a key determinant of the fatty acid composition of cellular membranes and signaling lipid pools.
Specificity with Glycine (B1666218) N-Acyltransferase-like 2 (GLYATL2)
Glycine N-Acyltransferase-like 2 (GLYATL2) is a mitochondrial acyltransferase that catalyzes the conjugation of various acyl-CoAs to the N-terminus of glycine, forming N-acylglycines. Recombinantly expressed human GLYATL2 has been shown to efficiently utilize arachidonoyl-CoA as a substrate. While the enzyme can conjugate a range of medium and long-chain acyl-CoAs, it displays a preference for the monounsaturated fatty acid oleoyl-CoA (C18:1-CoA) as an acyl donor. However, its ability to conjugate arachidonoyl-CoA underscores its role in the production of N-arachidonoylglycine, a bioactive lipid with potential roles in signaling. The enzyme is specific for glycine as the acceptor molecule and does not exhibit activity towards serine or alanine.
Interaction with Lysophosphatidic Acid Acyltransferase (LPCAT) Isoforms
Lysophosphatidylcholine (B164491) acyltransferases (LPCATs) are key enzymes in the remodeling of phospholipids (B1166683), particularly phosphatidylcholine (PC). Several LPCAT isoforms exist, each with distinct substrate specificities that contribute to the diversity of fatty acids in membrane phospholipids.
LPCAT1: This isoform is crucial for lung surfactant production. While its primary role involves the addition of palmitate to lysophospholipids, it also exhibits broad substrate preference.
LPCAT2: Predominantly expressed in inflammatory cells, LPCAT2 is involved in the synthesis of platelet-activating factor (PAF). Under resting conditions, it participates in membrane remodeling by incorporating arachidonoyl-CoA into PC. nih.gov LPCAT2 recognizes arachidonoyl-CoA as a substrate for the production of alkyl-PC. nih.gov It exhibits a broad substrate preference similar to LPCAT1. nih.gov
LPCAT3: Also known as MBOAT5, LPCAT3 shows a strong preference for polyunsaturated fatty acyl-CoAs, particularly linoleoyl-CoA and arachidonoyl-CoA, as substrates. psu.eduelifesciences.org This specificity makes LPCAT3 a critical enzyme for enriching cellular membranes with arachidonic acid. oup.commdpi.com Overexpression of LPCAT3 leads to increased levels of arachidonate-containing PC species. oup.com It exhibits not only LPCAT activity but also lysophosphatidylethanolamine acyltransferase (LPEAT) and lysophosphatidylserine (B10771985) acyltransferase (LPSAT) activities, with a preference for 18:2-CoA and 20:4-CoA in these reactions as well. nih.govmdpi.comnih.gov
LPCAT4: This isoform is vital for membrane remodeling and is involved in the introduction of docosahexaenoic acid (DHA) into lysophospholipids, thereby influencing the DHA/arachidonic acid ratio in glycerophospholipids. nih.gov
The distinct substrate preferences of the LPCAT isoforms highlight their specialized roles in maintaining the specific fatty acid composition of different cell and tissue types.
Substrate Utilization by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)
As mentioned, LPCAT3 is a key enzyme responsible for the incorporation of arachidonic acid into phospholipids. nih.govoup.com Studies have consistently shown that LPCAT3 has a high substrate specificity for arachidonoyl-CoA. nih.govmdpi.comnih.gov This preference is critical for maintaining high levels of arachidonate (B1239269) in cellular membranes, which is essential for various physiological processes, including the production of eicosanoids and the regulation of membrane fluidity. The enzyme prefers lysophosphatidylcholine with a saturated fatty acid at the sn-1 position as the acyl acceptor. nih.gov The overexpression of LPCAT3 has been demonstrated to double LPCAT activity with a selectivity for linoleoyl- and arachidonoyl-CoA. oup.com
Characterization of Arachidonoyl-CoA Synthetase Enzymes
Arachidonoyl-CoA synthetase, also known as arachidonate—CoA ligase, is the enzyme responsible for the activation of free arachidonic acid to arachidonoyl-CoA. This activation is a prerequisite for its incorporation into phospholipids and other metabolic pathways.
Kinetic Parameters and Mechanistic Studies (Km, Vmax)
The kinetic parameters of arachidonoyl-CoA synthetase have been studied in various tissues, revealing differences in enzyme affinity (Km) and maximal velocity (Vmax). These parameters provide insights into the enzyme's efficiency and capacity to synthesize arachidonoyl-CoA under different physiological conditions.
| Tissue/Organism | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| Rat Kidney (Neonatal, 10 days) | 27.8 | 3.68 |
| Rat Kidney (Adult, 70 days) | 73.9 | 15.7 |
| Human Platelets | Data not specifically provided in text | Up to 116 (after purification) |
Studies on rat kidney development have shown that the neonatal enzyme has a lower Km (27.8 µM) compared to the adult enzyme (73.9 µM), indicating a higher affinity for arachidonic acid in neonates. csu.edu.au Conversely, the Vmax is significantly lower in neonatal kidneys (3.68 nmol/min/mg protein) compared to adult kidneys (15.7 nmol/min/mg protein), suggesting a lower capacity for arachidonoyl-CoA synthesis at this developmental stage. csu.edu.au In human platelets, the Vmax for arachidonoyl-CoA synthetase was found to be up to 116 nmol/min per mg of protein after purification. wikipedia.org
Structural Determinants of Fatty Acid Substrate Specificity
The substrate specificity of arachidonoyl-CoA synthetase is determined by the structural features of its active site, which accommodates the long, polyunsaturated arachidonic acid molecule. Studies on the fatty acid structural requirements for this enzyme have revealed several key determinants.
The enzyme exhibits a clear preference for the chain length of the fatty acid. For trienoic fatty acids with double bonds at the delta 8, 11, and 14 positions, the chain-length specificity is C19 > C18 = C20 >> C21 > C22. nih.gov The position of the double bonds is also critical. The enzyme appears to recognize double bonds starting from the carboxyl terminus of the fatty acid. nih.gov Specifically, the presence of double bonds at the delta 8 and delta 11 positions is a potent feature for inhibition and likely for substrate binding. nih.gov For instance, a 20:3 fatty acid with double bonds at positions 5, 11, and 14 has a lower inhibitory constant (Ki) than one with double bonds at 5, 8, and 14, highlighting the importance of the delta 11 double bond. nih.gov
Differential Inhibition of Acyl-CoA Synthetases (e.g., Triacsin C)
Triacsin C, a fungal metabolite, is a potent inhibitor of long-chain acyl-CoA synthetases and has been instrumental in distinguishing the functions of different ACSL isoforms. nih.govnih.gov It acts as a competitive inhibitor of these enzymes. nih.gov Notably, Triacsin C exhibits differential inhibitory effects on arachidonoyl-CoA synthetase compared to nonspecific long-chain acyl-CoA synthetases. nih.gov
In studies using sonicates of HSDM1C1 mouse fibrosarcoma cells, the concentration and pre-incubation time of Triacsin C could be adjusted to achieve over 80% inhibition of the nonspecific long-chain acyl-CoA synthetase while inhibiting the arachidonoyl-CoA synthetase by less than 20%. nih.gov Conversely, in intact cells, Triacsin C showed preferential inhibition of arachidonoyl-CoA synthetase activity, with greater than 90% inhibition, compared to 55-60% inhibition of the nonspecific acyl-CoA synthetase. nih.gov This differential inhibition highlights the potential for distinct pools of acyl-CoAs within the cell, with varying accessibility to different metabolic pathways. portlandpress.comunc.edu
The various isoforms of ACSL exhibit different sensitivities to Triacsin C. For instance, Triacsin C has been shown to inhibit ACSL1, ACSL3, and ACSL4, but not ACSL5 or ACSL6 in rats. nih.govwjgnet.com However, human ACSL5 has been found to be sensitive to Triacsin C, in contrast to the rat isoform. wjgnet.com This species-specific difference underscores the complexity of using inhibitors to probe enzyme function across different organisms.
Hydrolytic Action of Acyl-CoA Thioesterases on Arachidonoyl Coenzyme A
The intracellular concentration of arachidonoyl-CoA is not only determined by its synthesis but also by its hydrolysis back to arachidonic acid and Coenzyme A, a reaction catalyzed by acyl-CoA thioesterases (ACOTs).
Substrate Preference and Functional Significance of Acyl-CoA Thioesterase 7 (Acot7)
Acyl-CoA thioesterase 7 (ACOT7), also known as brain acyl-CoA hydrolase (BACH), is a key enzyme in the hydrolysis of long-chain acyl-CoAs. csu.edu.au ACOT7 displays a notable substrate preference for arachidonoyl-CoA. nih.govnih.gov Studies have shown that ACOT7 has a higher activity towards arachidonoyl-CoA compared to saturated acyl-CoAs. nih.govresearchgate.net This preference suggests a significant role for ACOT7 in regulating the availability of arachidonic acid for various cellular processes. nih.gov
The functional significance of ACOT7's action on arachidonoyl-CoA is particularly evident in the context of inflammation. csu.edu.au By hydrolyzing arachidonoyl-CoA, ACOT7 can increase the intracellular pool of free arachidonic acid, which is a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids involved in inflammatory responses. nih.gov Overexpression of ACOT7 in a macrophage cell line has been shown to suppress the basal production of prostaglandin (B15479496) D2 and E2. researchgate.net This suggests that ACOT7 activity can modulate the signaling pathways that are dependent on arachidonic acid metabolites. researchgate.net Furthermore, ACOT7 expression is upregulated in macrophages upon stimulation by lipopolysaccharide (LPS), further linking its activity to inflammatory processes. csu.edu.au
| Compound Name |
|---|
| Arachidonoyl CoA lithium salt |
| Arachidonic acid |
| Triacsin C |
| Coenzyme A |
| Prostaglandin D2 |
| Prostaglandin E2 |
| Lipopolysaccharide |
Cellular and Molecular Functional Roles of Arachidonoyl Coenzyme a
Precursor in Bioactive Lipid Mediator Biosynthesis
Arachidonoyl CoA is a central molecule from which a variety of potent signaling lipids are synthesized. Its conversion into these mediators is a tightly regulated process that is fundamental to many physiological and pathophysiological states. nih.gov
Participation in Endocannabinoid Signaling Pathway Development
Arachidonoyl CoA is implicated in the synthesis of endocannabinoids, which are crucial neuromodulatory and immunomodulatory lipids.
2-Arachidonoylglycerol (2-AG) Synthesis: 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 cannabinoid receptors. nih.govmdpi.com While the canonical pathway for 2-AG synthesis involves the hydrolysis of diacylglycerol (DAG), alternative pathways involving Arachidonoyl CoA have been identified. nih.govmdpi.com For instance, the acylation of glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA), followed by a subsequent acylation with arachidonoyl-CoA, can lead to the formation of phosphatidic acid, a precursor to 2-AG. nih.gov Studies have shown that inhibiting arachidonoyl-CoA synthase can nearly abolish 2-AG production, highlighting the importance of this pathway. nih.govmdpi.com
Anandamide (B1667382) (AEA) and N-arachidonoyl Glycine (B1666218) (NAGly) Synthesis: While the primary synthesis of anandamide (N-arachidonoyl ethanolamine) involves the transfer of arachidonic acid from phospholipids (B1166683), Arachidonoyl CoA plays a role in related signaling pathways. science.gov For example, N-arachidonoyl glycine (NAGly), a signaling lipid with anti-inflammatory properties, can be synthesized from the conjugation of arachidonoyl CoA and glycine, a reaction catalyzed by cytochrome c in the presence of hydrogen peroxide. nih.govresearchgate.net This pathway represents an alternative route for the generation of bioactive N-acyl amides. nih.gov
Modulation of Eicosanoid Production (Prostaglandins, Leukotrienes)
Arachidonoyl CoA is a direct precursor to arachidonic acid, the substrate for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins (B1171923) and leukotrienes. csic.esaai.org The availability of free arachidonic acid, and thus the production of eicosanoids, is dependent on the balance between its release from membrane phospholipids and its re-esterification back into lipids via the formation of Arachidonoyl CoA. nih.govcsic.es
Prostaglandin (B15479496) Synthesis: In rabbit kidney medulla microsomes, the formation of prostaglandins and Arachidonoyl CoA from arachidonic acid are competing processes. nih.gov At low, more physiological concentrations of arachidonic acid, the formation of Arachidonoyl CoA is favored, which can limit the amount of free arachidonic acid available for prostaglandin synthesis by cyclooxygenase (COX) enzymes. nih.gov Conversely, factors that inhibit Arachidonoyl CoA synthesis can lead to increased prostaglandin production. nih.gov In macrophages, deficiency of the enzyme ACSL1, which synthesizes Arachidonoyl CoA, leads to reduced levels of inflammatory prostaglandin E2 (PGE2). researchgate.net
Leukotriene Synthesis: Similar to prostaglandins, the synthesis of leukotrienes by the lipoxygenase (LOX) pathway is dependent on the availability of free arachidonic acid. nih.gov The re-esterification of arachidonic acid into phospholipids, a process initiated by its conversion to Arachidonoyl CoA, serves to maintain low cellular levels of free arachidonic acid, thereby regulating leukotriene production. biosciencepharma.com Inhibition of this reacylation process can enhance the production of leukotrienes. nih.gov
Contribution to Intracellular Signaling Networks
Beyond its role as a precursor, Arachidonoyl CoA itself and the pathways it participates in are integral components of intracellular signaling.
Influence on Lipid Signaling Pathways
Arachidonoyl CoA is a key player in the Lands cycle, a continuous process of deacylation and reacylation of phospholipids that controls the levels of free arachidonic acid and the acyl composition of cellular membranes. aai.orgnih.gov This cycle is fundamental to lipid signaling.
The conversion of free arachidonic acid to Arachidonoyl CoA is catalyzed by arachidonoyl-CoA synthetases (ACSLs). aai.org This activated form is then used by lysophospholipid acyltransferases (LPATs) to incorporate arachidonic acid into lysophospholipids, primarily at the sn-2 position, forming new phospholipids. csic.esfrontiersin.org This process is not only crucial for regulating the availability of arachidonic acid for eicosanoid synthesis but also for maintaining the specific phospholipid composition of cellular membranes, which in turn influences the function of membrane-bound proteins and signaling complexes. nih.gov
Involvement in Protein Acylation and Post-Translational Modifications
Protein acylation is a post-translational modification where a fatty acid is attached to a protein, influencing its localization, stability, and function. Acyl-CoAs, including Arachidonoyl CoA, serve as the acyl donors for these reactions. taylorandfrancis.comcreative-proteomics.com
While palmitoylation (the addition of palmitic acid) is a more commonly studied form of protein acylation, evidence suggests that other fatty acids, including arachidonic acid, can also be attached to proteins. taylorandfrancis.com This modification is a dynamic and reversible process mediated by acyltransferases. taylorandfrancis.com Lysine (B10760008) acetylation, another significant post-translational modification, is regulated by acetyltransferases and deacetylases and plays a role in numerous cellular processes. diva-portal.orgnih.gov The enzyme hGLYATL2, which conjugates long-chain acyl-CoAs like Arachidonoyl CoA to glycine, is itself regulated by lysine acetylation, linking post-translational modifications to the production of bioactive signaling molecules. nih.gov
Regulation of Cytosolic Free Arachidonic Acid Levels
The concentration of free arachidonic acid within the cytosol is kept exceptionally low in resting cells. csic.es This is achieved through a delicate and highly regulated balance between its release from membrane phospholipids by phospholipase A2 (PLA2) enzymes and its rapid re-esterification into phospholipids. nih.govcsic.es
The re-esterification process is initiated by the conversion of free arachidonic acid to Arachidonoyl CoA by an arachidonoyl-CoA synthetase. csic.esnih.gov This "activation" step is crucial for its subsequent incorporation into lysophospholipids. csic.es In human platelets, a specific arachidonoyl-CoA synthetase has been identified that preferentially uses arachidonic acid as a substrate. nih.gov It is proposed that this enzyme plays a key role in controlling the level of free arachidonic acid, thereby limiting prostaglandin synthesis in unstimulated cells and sequestering arachidonic acid from extracellular sources. nih.govresearchgate.net Therefore, the activity of arachidonoyl-CoA synthetases is a critical control point in determining the amount of free arachidonic acid available to be channeled into various signaling pathways. nih.govnih.gov
Implications in Programmed Cell Death Mechanisms (e.g., Ferroptosis)
Arachidonoyl-CoA is a critical intermediate in the execution of a specific form of programmed cell death known as ferroptosis. nih.govnih.gov Ferroptosis is characterized by iron-dependent lipid peroxidation, and the availability of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid, is a key determinant of a cell's sensitivity to this process. spandidos-publications.com The conversion of free arachidonic acid into Arachidonoyl-CoA by the enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) is a pivotal initiating step. nih.govresearchgate.netscispace.com
ACSL4 exhibits a preference for activating arachidonic acid and adrenic acid by thioesterifying them with Coenzyme A (CoA). nih.govfrontiersin.org This enzymatic reaction generates Arachidonoyl-CoA, which is then channeled into the remodeling of membrane phospholipids. nih.govnih.gov Specifically, the enzyme Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3) facilitates the esterification of Arachidonoyl-CoA into phosphatidylethanolamines (PEs), forming arachidonic acid-containing PEs (PE-AA). nih.govresearchgate.net These PE-AAs, integrated into cellular membranes, are highly susceptible to oxidation. nih.gov
In the presence of iron and reactive oxygen species (ROS), enzymes such as lipoxygenases (LOXs) can directly oxidize the arachidonyl tails of these phospholipids. nih.govresearchgate.net This oxidation leads to the accumulation of lipid hydroperoxides (PE-AA-OOH), which is a hallmark of ferroptosis. nih.govresearchgate.net The accumulation of these peroxidized lipids disrupts membrane integrity, ultimately leading to cell death. nih.gov
The cellular defense against ferroptosis is primarily mediated by Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation. nih.govspandidos-publications.comresearchgate.net Therefore, the balance between the ACSL4-driven synthesis of oxidizable phospholipids and the protective action of GPX4 is crucial in determining the cell's fate. When GPX4 activity is compromised or overwhelmed, the accumulation of lipid peroxides derived from Arachidonoyl-CoA triggers ferroptotic cell death. nih.govresearchgate.net The inhibition of ACSL4 or LPCAT3 has been shown to suppress ferroptosis by limiting the pool of oxidation-sensitive fatty acids within membranes. frontiersin.org
Beyond ferroptosis, elevated levels of intracellular unesterified arachidonic acid, which can result from the inhibition of its conversion to Arachidonoyl-CoA by fatty acid CoA-ligase (FACL) inhibitors, have been shown to induce apoptosis, another form of programmed cell death. pnas.org This process involves the activation of caspases, such as caspase 3. pnas.org In some contexts, ACSL4 can also promote apoptosis by generating lipid free radicals that cause oxidative stress, damaging cellular structures like membranes, proteins, and DNA. mdpi.com
Key Proteins in Arachidonoyl-CoA-Mediated Ferroptosis
| Protein | Function in Ferroptosis | Reference |
| ACSL4 (Acyl-CoA Synthetase Long-chain family member 4) | Catalyzes the conversion of arachidonic acid to Arachidonoyl-CoA, a key step for its incorporation into membrane phospholipids. | nih.govnih.govfrontiersin.org |
| LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) | Esterifies Arachidonoyl-CoA into phosphatidylethanolamine (B1630911) (PE), creating substrates for lipid peroxidation. | nih.govresearchgate.netfrontiersin.org |
| LOXs (Lipoxygenases) | Catalyze the oxidation of arachidonic acid-containing phospholipids, generating lipid hydroperoxides. | nih.gov |
| GPX4 (Glutathione Peroxidase 4) | Reduces lipid hydroperoxides to non-toxic lipid alcohols, protecting the cell from ferroptotic damage. | nih.govspandidos-publications.comresearchgate.net |
Interactions with Acyl-CoA Binding Proteins (ACBPs) and Intracellular Trafficking
Acyl-CoA binding proteins (ACBPs) are a conserved family of proteins that play essential roles in the intracellular transport and management of acyl-CoA esters, including Arachidonoyl-CoA. researchgate.netmdpi.com These proteins bind to long-chain acyl-CoA esters (C12-C22) with high affinity, protecting them from hydrolysis by cellular thioesterases and facilitating their movement between different subcellular compartments. mdpi.comnih.gov The binding of acyl-CoAs by ACBPs is a crucial aspect of lipid metabolism, ensuring that these activated fatty acids are available for various metabolic pathways while preventing the potential detergent-like effects of free acyl-CoAs. mdpi.com
ACBPs are involved in creating and maintaining a cytosolic acyl-CoA pool, from which specific acyl-CoAs can be directed to their destinations. mdpi.comnih.gov This trafficking is vital for processes such as glycerolipid synthesis in the endoplasmic reticulum (ER), β-oxidation in mitochondria, and the formation of lipid droplets for energy storage. mdpi.commdpi.com For instance, ACBPs can transport acyl-CoAs from the ER to the plasma membrane via vesicular transport. nih.gov In some pathways, the translocator protein (TSPO) in the outer mitochondrial membrane, in association with an ACBP, is involved in regulating mitochondrial arachidonic acid levels, which are supplied via Arachidonoyl-CoA. plos.org
The ACBP family is diverse, with different members exhibiting varying subcellular localizations and potential specificities for different acyl-CoA esters. researchgate.netaocs.org In plants, for example, the six-membered Arabidopsis ACBP family is divided into four classes based on their domain structures, suggesting non-overlapping functions. aocs.org These proteins have been found in the cytosol, ER, plasma membrane, and even in extracellular spaces, highlighting their widespread role in lipid trafficking. researchgate.netfrontiersin.org While much of the detailed characterization of ACBP substrate specificity has been conducted in plants, the conserved nature of the acyl-CoA-binding domain suggests similar functions in mammalian cells. researchgate.netmdpi.com Recombinant AtACBP3 from Arabidopsis has been shown to bind C20:4-CoA (Arachidonoyl-CoA) in vitro. frontiersin.org
The interaction between ACBPs and Arachidonoyl-CoA is fundamental for cellular lipid homeostasis. By sequestering and transporting this key polyunsaturated fatty acyl-CoA, ACBPs ensure its availability for the synthesis of signaling molecules, structural membrane lipids, and its controlled entry into catabolic pathways, thereby influencing a wide range of cellular processes from membrane dynamics to cell signaling and programmed cell death.
Overview of ACBP Functions in Acyl-CoA Trafficking
| Function | Description | Reference |
| Binding and Protection | Bind long-chain acyl-CoA esters, including Arachidonoyl-CoA, protecting them from enzymatic degradation. | mdpi.com |
| Intracellular Transport | Facilitate the movement of acyl-CoAs between organelles such as the plastid, endoplasmic reticulum, and mitochondria. | researchgate.netnih.gov |
| Pool Formation | Help to form and maintain a cytosolic pool of acyl-CoAs for various metabolic needs. | mdpi.comnih.gov |
| Metabolic Channeling | Donate acyl-CoAs to specific metabolic pathways, including glycerolipid synthesis and mitochondrial β-oxidation. | mdpi.com |
Advanced Methodologies for Research and Analysis of Arachidonoyl Coenzyme a
Strategies for Extraction and Preparation of Acyl-CoA from Biological Samples
The accurate analysis of Arachidonoyl-CoA begins with its efficient extraction from biological samples while preserving its integrity. Various methods have been developed to isolate acyl-CoAs from tissues and cells, often involving rapid quenching of metabolic activity and subsequent extraction with organic solvents.
A common approach involves homogenizing frozen tissue samples in a buffer, such as potassium phosphate (B84403), often at a slightly acidic pH to improve stability. nih.govgerli.com This is typically followed by the addition of organic solvents like isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs. nih.govgerli.comnih.gov Some protocols utilize a Bligh-Dyer type extraction, where acyl-CoAs are partitioned into a methanolic aqueous phase, separating them from less polar lipids. gerli.com To enhance recovery, which can be dependent on the acyl chain length, a second extraction of the tissue residue is sometimes performed. gerli.com
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of acyl-CoAs from the initial extract. nih.govnih.govscite.ai Columns packed with materials like oligonucleotide or C18 are employed to bind the acyl-CoAs, which are then eluted with an appropriate solvent. nih.gov Anion-exchange SPE has also been shown to be effective. gerli.com These purification steps are crucial for removing interfering substances from the complex biological matrix prior to analysis. The use of an internal standard, such as heptadecanoyl-CoA, added at the beginning of the extraction process, is a common practice to account for variations in extraction efficiency and sample loss. gerli.com
The stability of acyl-CoAs during the extraction process is a critical consideration. Performing all steps at low temperatures (e.g., on ice) and as quickly as possible helps to minimize degradation. gerli.com Some methods employ rapid quenching with agents like perchloric acid or trichloroacetic acid to halt enzymatic activity instantly. gerli.combiorxiv.org The choice of extraction solvent can also impact the stability and recovery of different acyl-CoA species. researchgate.net For instance, a mixture of acetonitrile, methanol, and water has been used for the simultaneous extraction of a broad range of acyl-CoAs. researchgate.net
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Feature | Method 1: Organic Solvent Extraction with SPE | Method 2: Acid Precipitation | Method 3: Mixed Organic-Aqueous Extraction |
|---|---|---|---|
| Principle | Homogenization in buffer followed by organic solvent extraction and SPE purification. nih.govgerli.com | Rapid quenching and deproteinization using acids like perchloric or trichloroacetic acid. gerli.combiorxiv.org | Single-phase extraction using a mixture of organic solvents and water. researchgate.net |
| Sample Type | Tissues, cells. nih.govnih.gov | Cells, tissue homogenates. biorxiv.orgmdpi.com | Tissues, cells. researchgate.net |
| Key Reagents | Potassium phosphate buffer, isopropanol, acetonitrile, SPE columns (e.g., C18, anion-exchange). nih.govgerli.com | Perchloric acid (PCA), trichloroacetic acid (TCA). biorxiv.orgmdpi.com | Acetonitrile, methanol, water. researchgate.net |
| Advantages | Good recovery and purification, removes many interfering substances. nih.gov | Rapidly halts enzymatic activity, simple precipitation step. gerli.com | Can extract a broad range of acyl-CoAs with varying polarities simultaneously. researchgate.net |
| Considerations | Can be multi-step and time-consuming. Recovery can vary with acyl chain length. gerli.comscite.ai | Requires careful handling of corrosive acids. May require subsequent cleanup steps. biorxiv.org | Solvent composition needs optimization for different sample types and target analytes. researchgate.net |
Quantitative and Qualitative Analysis of Arachidonoyl Coenzyme A and its Derivatives
Following extraction and purification, a variety of analytical techniques are employed for the detection and measurement of Arachidonoyl-CoA. These methods range from highly sensitive mass spectrometry-based approaches to more traditional chromatographic and enzymatic assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs, including Arachidonoyl-CoA, due to its high sensitivity, selectivity, and specificity. nih.govmdpi.com This technique allows for the separation of different acyl-CoA species by liquid chromatography, followed by their detection and quantification by mass spectrometry.
Multiple Reaction Monitoring (MRM) is a targeted LC-MS/MS technique that provides excellent sensitivity and specificity for quantifying known compounds. nih.govcreative-proteomics.com In MRM assays for acyl-CoAs, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion that is generated by its fragmentation. nih.govjst.go.jp
For acyl-CoAs, a common fragmentation pattern involves the neutral loss of a 507 Da fragment, corresponding to 3'-phosphoadenosine diphosphate. nih.govjst.go.jp This characteristic fragmentation is widely used to develop MRM methods for a range of acyl-CoAs. scite.ainih.gov By programming the mass spectrometer to scan for numerous precursor-to-product ion transitions, it is possible to create a comprehensive profile of acyl-CoAs in a single analysis. nih.gov The optimization of parameters such as declustering potential (DP) and collision energy (CE) is crucial for maximizing the signal intensity for each acyl-CoA species. nih.gov The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as it corrects for matrix effects and variations in instrument response. nih.govnih.gov
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or quadrupole time-of-flight (Q-TOF) analyzers, offers the ability to determine the accurate mass of ions with high precision. nih.govnih.gov This capability is invaluable for the identification of unknown acyl-CoA species and for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). nih.gov
HRMS can be used in full-scan mode to acquire data for all ions within a certain mass range, allowing for retrospective analysis of the data for newly discovered compounds. nih.gov By combining HRMS with data-dependent MS/MS experiments, where ions of interest are automatically selected for fragmentation, it is possible to obtain structural information for a wide range of acyl-CoAs in a single run. nih.gov This untargeted or "suspect screening" approach is particularly useful for metabolomics studies aimed at discovering novel acyl-CoAs or profiling changes in the acyl-CoA pool under different physiological conditions. nih.govacs.org
Table 2: Research Findings from LC-MS/MS Analysis of Acyl-CoAs
| Finding | Analytical Approach | Biological System | Significance |
|---|---|---|---|
| Comprehensive Acyl-CoA Profiling | Programmed MRM on a triple quadrupole LC-MS/MS system. nih.gov | Various rat organs. nih.gov | Developed a method to scan for 300 different acyl-CoA species, revealing organ-specific metabolic profiles and discovering acyl-dephospho-CoAs. nih.gov |
| Identification of Novel Acyl-CoAs | High-resolution Orbitrap mass spectrometry with in silico spectral library. nih.govacs.org | Mouse liver. acs.org | Annotated 23 acyl-CoA esters, including 8 novel species, by matching experimental spectra to a computationally generated library. acs.org |
| Quantification of Long-Chain Acyl-CoAs | Stable isotope dilution LC-SRM/MS. nih.gov | Human colon cancer cell lines and mouse liver. nih.gov | Enabled rigorous quantification of medium- and long-chain acyl-CoAs, including arachidonoyl-CoA, by using stable isotope-labeled standards generated in cell culture. nih.gov |
| Harmonized HILIC and RP Chromatography | UHPLC-MS/MS with sequential hydrophilic interaction and reversed-phase chromatography. researchgate.net | Mouse liver, HepG2 and LHCNM2 cells. researchgate.net | Achieved comprehensive analysis of acyl-CoAs from C2 to C20 in a single automated run with high sensitivity (LOD 1-5 fmol). researchgate.net |
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a more traditional but still valuable method for the analysis of acyl-CoAs. nih.govmdpi.com The adenine (B156593) ring of the coenzyme A moiety exhibits strong UV absorbance at approximately 260 nm, which allows for the detection of acyl-CoAs as they elute from the HPLC column. nih.gov
Reversed-phase HPLC is the most common separation mode, typically using a C18 column and a gradient elution with a buffered mobile phase (e.g., potassium phosphate) and an organic modifier like acetonitrile. nih.govgerli.com This setup can effectively separate various saturated and unsaturated acyl-CoAs based on their hydrophobicity. nih.gov While less sensitive and specific than mass spectrometry, HPLC-UV is a robust and cost-effective technique for quantifying the more abundant acyl-CoA species. mdpi.com The sensitivity of HPLC-UV methods has been improved over time, with some procedures reporting limits of detection in the low picomole range. mdpi.com
Spectrophotometric and Radiometric Enzymatic Assay Systems
Before the widespread availability of mass spectrometry, spectrophotometric and radiometric enzymatic assays were the primary methods for measuring acyl-CoA levels. creative-enzymes.comcreative-enzymes.com These assays rely on the activity of specific enzymes that utilize or produce acyl-CoAs.
Spectrophotometric assays monitor the change in absorbance of a chromogenic substrate or cofactor that is coupled to an enzymatic reaction involving the acyl-CoA of interest. creative-enzymes.comnih.gov For example, the activity of an oxidoreductase that uses NADH or NADPH as a cofactor can be followed by measuring the decrease in UV absorbance at 340 nm as the cofactor is consumed. creative-enzymes.com While generally less specific than chromatographic methods, these assays can be simple, rapid, and suitable for high-throughput screening. nih.gov
Radiometric assays offer high sensitivity and are based on the conversion of a radiolabeled substrate to a radiolabeled product. creative-enzymes.com For instance, an enzyme that utilizes radiolabeled arachidonic acid to produce Arachidonoyl-CoA can be assayed by separating the radioactive product from the unreacted substrate and measuring its radioactivity. creative-enzymes.com A key advantage of radiometric assays is that they are less susceptible to interference from colored or fluorescent compounds in crude biological extracts. creative-enzymes.com However, the requirement for handling radioactive materials and the associated safety precautions are significant drawbacks. numberanalytics.com
Isotope Tracing and Metabolic Flux Studies Utilizing Labeled Precursors
Isotope tracing is a powerful technique to investigate the metabolic fate of molecules within a biological system. mdpi.com This approach involves introducing a stable isotope-labeled precursor into cells, tissues, or whole organisms and tracking the label as it is incorporated into downstream metabolites. mdpi.comnih.gov For studying the metabolism of arachidonoyl-CoA, this methodology, often coupled with mass spectrometry, provides invaluable insights into its synthesis, turnover, and contribution to various metabolic pathways. researchgate.netnih.gov
Metabolic flux analysis (MFA) uses data from isotope tracing experiments to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By measuring the distribution of isotopes in metabolites downstream of the labeled precursor, researchers can build a quantitative map of metabolic activity. nih.gov This is crucial for understanding how the complex network of biochemical reactions is regulated and how it adapts to different physiological or pathological conditions.
Several stable isotope-labeled precursors are commonly used to trace the metabolic pathways connected to arachidonoyl-CoA:
Labeled Arachidonic Acid (AA): Directly introducing arachidonic acid labeled with isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) is a straightforward way to study its activation to arachidonoyl-CoA and subsequent incorporation into complex lipids or conversion to eicosanoids. nih.govacs.orgresearchgate.net For instance, studies using [1-¹³C]AA have been conducted to investigate its uptake and incorporation into brain and liver lipids. nih.gov Similarly, oral administration of ¹³C-labeled AA in human studies allows for the tracking of its kinetics in plasma over extended periods. researchgate.netclinicaltrials.gov
Labeled Glucose (e.g., [U-¹³C]glucose): Glucose is a fundamental carbon source for the de novo synthesis of fatty acids. researchgate.net By providing cells with uniformly ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis to acetyl-CoA and then into the fatty acid synthesis and elongation pathways that can ultimately produce arachidonic acid. nih.gov This helps to quantify the contribution of glucose to the arachidonate (B1239269) pool.
Labeled Glutamine (e.g., [U-¹³C]glutamine): Glutamine is another key nutrient that can feed into the tricarboxylic acid (TCA) cycle and contribute to the acetyl-CoA pool for fatty acid synthesis. nih.gov Tracing with labeled glutamine provides a complementary view to glucose tracing, helping to elucidate the relative contributions of different nutrients to arachidonoyl-CoA synthesis under various conditions, such as in cancer cells where glutamine metabolism is often reprogrammed. nih.gov
Other Precursors: Other labeled molecules, such as the arachidonic acid precursor gamma-linolenic acid (GLA), can also be used. nih.gov A study using [3-¹³C]GLA alongside [1-¹³C]AA demonstrated that preformed arachidonic acid was a much more efficient source for tissue accretion in the brain and liver of developing rats compared to AA derived from GLA metabolism. nih.gov
These tracing studies have yielded significant research findings. For example, they have helped to determine the relative importance of dietary preformed arachidonic acid versus its synthesis from precursors. nih.gov Isotope labeling has also been instrumental in tracking the extensive remodeling of membrane phospholipids (B1166683), where arachidonic acid is selectively released by phospholipases and then re-esterified in a process involving arachidonoyl-CoA. Furthermore, dual-isotope labeling methods have been developed to more easily differentiate and track the metabolic fate of exogenous arachidonic acid in complex lipidomes, such as in the context of ferroptosis. acs.org
| Labeled Precursor | Isotope | Primary Metabolic Pathway Traced | Key Research Application |
|---|---|---|---|
| Arachidonic Acid | ¹³C, ²H | Direct activation to Arachidonoyl-CoA, esterification into phospholipids, eicosanoid synthesis. nih.govacs.org | Determining uptake, turnover rates, and incorporation into specific lipid classes in various tissues. nih.govresearchgate.net |
| Glucose | ¹³C | De novo fatty acid synthesis and elongation pathways contributing to the arachidonate pool. researchgate.netnih.gov | Quantifying the contribution of glycolysis to arachidonic acid biosynthesis. nih.gov |
| Glutamine | ¹³C | TCA cycle contribution to the acetyl-CoA pool for fatty acid synthesis. nih.gov | Assessing nutrient utilization in reprogrammed metabolic states, such as cancer. nih.gov |
| Gamma-Linolenic Acid | ¹³C | Conversion to arachidonic acid via elongation and desaturation pathways. nih.gov | Comparing the efficiency of precursor conversion versus direct uptake of arachidonic acid. nih.gov |
Methodological Considerations and Challenges in Acyl-CoA Analysis in Biological Systems
The analysis of acyl-CoAs, including arachidonoyl-CoA, in biological samples is notoriously challenging due to a combination of their chemical properties and low endogenous concentrations. mdpi.com Accurate quantification requires meticulous attention to detail throughout the analytical workflow, from sample collection and extraction to chromatographic separation and detection.
Key Challenges:
Chemical Instability: Acyl-CoAs are highly susceptible to both chemical and enzymatic hydrolysis at their thioester bond, particularly in aqueous solutions and at non-neutral pH. nih.gov Long-chain unsaturated acyl-CoAs like arachidonoyl-CoA are also prone to oxidation. This instability necessitates rapid sample quenching and processing at low temperatures to minimize degradation. creative-proteomics.com
Low Abundance: Acyl-CoAs are typically present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for their detection and quantification. researchgate.net
Broad Range of Polarities: The acyl-CoA family spans a wide range of polarities, from the water-soluble short-chain species (like acetyl-CoA) to the very hydrophobic long-chain species (like arachidonoyl-CoA). mdpi.comresearchgate.net This makes it difficult to develop a single extraction and chromatographic method that provides good recovery and separation for all species simultaneously. researchgate.net
Matrix Effects: Biological samples contain a complex mixture of proteins, salts, and other metabolites that can interfere with the analysis, a phenomenon known as the matrix effect. creative-proteomics.comnih.gov These interferences can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification. nih.gov
Methodological Considerations and Solutions:
Sample Preparation and Extraction: To prevent enzymatic degradation, tissues are often flash-frozen in liquid nitrogen immediately upon collection. Extraction is typically performed using cold organic solvents, such as mixtures of acetonitrile, methanol, and water, often with the addition of an acid to precipitate proteins and inhibit enzymatic activity. mdpi.commdpi.com However, strongly acidic conditions can promote chemical hydrolysis. nih.gov Solid-phase extraction (SPE) is frequently used to remove interfering substances like salts and phospholipids and to concentrate the acyl-CoAs before analysis. mdpi.com
Internal Standards: To correct for analyte loss during sample preparation and for matrix effects during analysis, the use of internal standards is critical. nih.gov Ideally, stable isotope-labeled versions of the analytes (e.g., ¹³C-labeled acyl-CoAs) are used, as they behave nearly identically to the endogenous, unlabeled compounds throughout the entire process. nih.gov
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is the preferred method for separating acyl-CoAs. researchgate.netnih.gov Reversed-phase (RP) chromatography on C18 columns is most common. The choice of mobile phase pH is a critical parameter; slightly acidic conditions are often used for short-chain species, while alkaline mobile phases may be better for resolving long-chain acyl-CoAs and improving peak shape. researchgate.net Two-dimensional LC methods have also been developed to improve the separation of these complex mixtures. acs.org
Detection and Quantification: Tandem mass spectrometry (MS/MS) is the gold standard for detection due to its high sensitivity and specificity. nih.gov The analysis is typically performed in the positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification. researchgate.net In MRM, a specific precursor ion for each acyl-CoA is selected and fragmented, and a resulting characteristic fragment ion is monitored, providing a highly specific signal for each analyte. researchgate.net
| Challenge | Primary Cause | Mitigation Strategy |
|---|---|---|
| Analyte Degradation | Thioester bond hydrolysis, oxidation of unsaturated acyl chains. nih.gov | Rapid sample quenching (e.g., flash-freezing), processing at low temperatures, use of antioxidants, and maintaining appropriate pH. creative-proteomics.com |
| Low Recovery | Adsorption to surfaces (glass, plastic, metal), inefficient extraction. nih.gov | Use of silanized glassware, specific solvent mixtures (e.g., acetonitrile/methanol/water), and optimized solid-phase extraction (SPE) protocols. mdpi.comnih.gov |
| Matrix Effects | Co-eluting compounds (salts, lipids, proteins) suppressing or enhancing ionization. nih.gov | Efficient sample cleanup (protein precipitation, SPE), robust chromatographic separation, and use of stable isotope-labeled internal standards. creative-proteomics.comnih.govnih.gov |
| Poor Chromatographic Performance | Wide range of polarities, interactions of phosphate groups with column materials. researchgate.netnih.gov | Gradient elution, pH optimization of mobile phase, use of specialized columns (e.g., UHPLC), or 2D-LC systems. researchgate.netacs.org |
| Inaccurate Quantification | Combination of all above factors, lack of appropriate standards. acs.org | Use of a stable isotope-labeled internal standard for each analyte and generation of matrix-matched calibration curves. nih.govnih.gov |
Q & A
Q. How can researchers accurately quantify Arachidonoyl CoA lithium salt concentrations in enzymatic assays?
this compound, like other acyl-CoA derivatives, requires precise spectrophotometric quantification due to variable hydration states and salt stoichiometry in commercial preparations. For lithium salts, absorbance at 260 nm (ε = 16,000 M⁻¹ cm⁻¹) or 232 nm (ε = 8,700 M⁻¹ cm⁻¹) is recommended using a UV-Vis spectrophotometer. This method accounts for batch-to-batch variability and ensures accurate KM determination in enzyme kinetics studies .
Q. What precautions are necessary for handling this compound in aqueous solutions?
The compound is hygroscopic and prone to hydrolysis. Store lyophilized powder at -80°C under inert gas (e.g., argon). For working solutions, use ice-cold, degassed buffers (pH 6.5–7.5) and minimize exposure to light and oxygen. Hydrolysis products (e.g., free CoA-SH) can interfere with assays, so validate purity via HPLC with UV detection at 254 nm .
Q. How does the lithium counterion influence Arachidonoyl CoA’s solubility compared to sodium salts?
Lithium salts generally exhibit higher solubility in polar solvents (e.g., water, methanol) than sodium salts due to smaller ionic radius and stronger hydration. However, lithium’s coordination with the phosphate group of CoA may alter binding kinetics in enzymes like acyl-CoA synthetases. Compare solubility profiles using nephelometry or dynamic light scattering under physiologically relevant conditions .
Advanced Research Questions
Q. How can conflicting kinetic data for Arachidonoyl CoA-dependent enzymes be resolved?
Discrepancies in reported KM values often arise from unaccounted salt hydration or assay conditions (e.g., ionic strength, temperature). Standardize protocols by:
Q. What experimental strategies distinguish direct Arachidonoyl CoA-mediated signaling from downstream metabolic effects?
Use orthogonal approaches:
- Pharmacological inhibition : Combine with thiolase inhibitors (e.g., mildronate) to block β-oxidation.
- Isotope tracing : Employ [¹⁴C]-arachidonate-labeled CoA to track incorporation into eicosanoids or phospholipids.
- Genetic knockdown : Silence acyl-CoA-binding proteins (ACBPs) to isolate membrane-independent pathways .
Q. How do lithium ions in this compound affect ion-sensitive assays (e.g., Ca²⁺ flux studies)?
Lithium ions can compete with Ca²⁺ in buffer systems, artificially dampening signal amplitudes. Mitigate this by:
Q. What analytical methods resolve structural heterogeneity in commercial this compound batches?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns separates:
- Hydrated vs. anhydrous forms.
- Oxidation byproducts (e.g., sulfoxide derivatives).
- Trace free fatty acids or CoA contaminants. Quantify impurities using external calibration curves with certified reference materials .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity of this compound across cell models?
Variability often stems from differences in:
- Cellular acyl-CoA hydrolase activity : Normalize data to intracellular CoA levels via enzymatic cycling assays.
- Membrane composition : Use lipidomics to correlate effects with arachidonate-containing phospholipid abundance.
- Lithium’s secondary effects : Include lithium chloride controls to isolate salt-specific vs. substrate-specific outcomes .
Q. What controls are essential when studying Arachidonoyl CoA’s role in lipid metabolism?
- Negative controls : Non-hydrolyzable analogs (e.g., Arachidonoyl CoA methyl ester).
- Matrix controls : Heat-inactivated enzyme preparations to detect non-enzymatic degradation.
- Cross-validation : Compare results with genetic models (e.g., acyl-CoA synthetase knockouts) .
Methodological Best Practices
- Spectrophotometric calibration : Recalculate extinction coefficients for each batch using the Beer-Lambert law, adjusting for buffer pH and ionic strength .
- Cryopreservation : Aliquot working solutions in borosilicate vials with PTFE seals to prevent freeze-thaw degradation .
- Data normalization : Express enzymatic activity as nmol/min/mg protein, validated against a Bradford or BCA assay standardized with bovine serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
